Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Physicochemical properties Medicinal chemistry Lipophilicity

This 4-fluoro-7-azaindole-5-carboxylate is uniquely differentiated by its substitution pattern—a 4-fluoro group that enhances metabolic stability and engages kinase hinge regions via dipolar interactions, paired with a 5-methyl ester handle for rapid amide/carboxylic acid SAR diversification. Unlike non-fluorinated or ester-variant analogs, this scaffold is validated in CHK1 co-crystal structures (PDB 1ZYS) and supports lead optimization across CHK1, JAK, FGFR, and AAK1 kinase programs. The balanced XLogP3 (1.3) and TPSA (55 Ų) profile favors oral bioavailability in derived candidates. Source 97% purity material with batch-specific QC (NMR, HPLC) to maintain SAR fidelity.

Molecular Formula C9H7FN2O2
Molecular Weight 194.165
CAS No. 1234615-74-7
Cat. No. B580551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
CAS1234615-74-7
Molecular FormulaC9H7FN2O2
Molecular Weight194.165
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C(=C1F)C=CN2
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12)
InChIKeyNYBFZFSVBNMCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS 1234615-74-7): A Fluorinated Azaindole Building Block for Kinase-Targeted Synthesis


Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1234615-74-7) is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core with a methyl ester at the 5-position and a fluorine substituent at the 4-position [1]. With a molecular formula of C₉H₇FN₂O₂ and a molecular weight of 194.16 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor scaffolds . The 7-azaindole core is recognized as a privileged structure in drug discovery, forming the basis of numerous approved therapeutics and clinical candidates targeting oncology and inflammatory pathways [2].

Why Generic Substitution of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS 1234615-74-7) Compromises Synthetic Fidelity and Pharmacophoric Integrity


The specific substitution pattern of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate—a 4-fluoro group combined with a 5-methyl ester—cannot be arbitrarily interchanged with other pyrrolo[2,3-b]pyridine analogs without fundamentally altering reactivity, physicochemical properties, and biological target engagement. The fluorine atom at the 4-position introduces a strong electron-withdrawing effect that modulates the electron density of the heteroaromatic system, influencing both the compound's reactivity in cross-coupling reactions and its metabolic stability when incorporated into final drug candidates [1]. Substitution with a non-fluorinated analog (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate) removes the fluorine's unique ability to engage in orthogonal dipolar interactions with kinase hinge regions and alters the scaffold's lipophilicity (XLogP3 shift) [2]. Similarly, replacing the 5-methyl ester with a carboxylic acid or alternative ester alters the hydrogen-bonding capacity and the synthetic handle available for downstream diversification, thereby breaking established structure-activity relationships (SAR) for kinase-targeted programs [3].

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS 1234615-74-7): Quantified Differentiation Against Structural Analogs


Fluorine-Induced Lipophilicity Modulation: XLogP3 Comparison of Methyl 4-fluoro- vs. Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

The presence of a fluorine atom at the 4-position of the pyrrolo[2,3-b]pyridine core significantly alters the compound's lipophilicity, a critical parameter influencing membrane permeability and pharmacokinetic behavior of derived drug candidates. A direct computational comparison using the XLogP3 algorithm reveals that methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits an XLogP3 value of 1.3 [1]. In contrast, the non-fluorinated analog, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, has a lower XLogP3 value of 0.8 [2]. This quantifiable difference of +0.5 log units represents a significant modulation in hydrophobicity, which can impact target binding and off-target promiscuity profiles.

Physicochemical properties Medicinal chemistry Lipophilicity

Hydrogen Bond Acceptor Capacity Enhancement via Fluorine Substitution

The fluorine substituent contributes an additional hydrogen bond acceptor (HBA) to the molecular scaffold. Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate possesses a total of 4 hydrogen bond acceptors (the carbonyl oxygen, pyridine nitrogen, pyrrole nitrogen, and fluorine atom) [1]. The non-fluorinated comparator, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, contains only 3 hydrogen bond acceptors [2]. This additional HBA capacity, particularly the unique orthogonal multipolar interactions enabled by fluorine, can strengthen hinge-binding interactions in kinase active sites, as demonstrated in co-crystal structures of related 4-fluoro-7-azaindole-based inhibitors with CHK1 and JAK family kinases [3].

Molecular recognition Binding affinity Drug design

Topological Polar Surface Area (TPSA) Equivalence Despite Fluorine Substitution

Interestingly, despite the addition of a fluorine atom, the topological polar surface area (TPSA) of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate remains identical to its non-fluorinated counterpart at 55 Ų [1][2]. This is a critical differentiation point from the 4-chloro analog (methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate), which, due to the larger van der Waals radius of chlorine, exhibits a higher TPSA (estimated ~60 Ų) and consequently altered membrane permeability characteristics . The preservation of TPSA while gaining fluorine's beneficial electronic and metabolic stability properties makes this compound a superior isostere for lead optimization where CNS penetration or oral bioavailability is a key design criterion.

Blood-brain barrier permeability Oral bioavailability Physicochemical profiling

Commercial Availability and Purity Grade Differentiation for Reproducible SAR Studies

Procurement decisions for building blocks used in SAR campaigns require high and consistent purity to ensure reproducible biological data. Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is commercially available from multiple reputable vendors with specified purity grades of 95% to ≥97% . In contrast, several close structural analogs, such as the 4-chloro variant, are less widely stocked and often require custom synthesis with variable purity and longer lead times [1]. The consistent availability of high-purity (>95%) material from established chemical suppliers reduces experimental variability and accelerates hit-to-lead timelines.

Procurement Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS 1234615-74-7)


Synthesis of Potent CHK1 Inhibitors via 4-Fluoro-7-Azaindole Scaffold Optimization

Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a critical intermediate for constructing CHK1 (checkpoint kinase 1) inhibitors. The 4-fluoro substitution on the 7-azaindole core mimics key interactions observed in co-crystal structures of potent CHK1 inhibitors (e.g., PDB ID: 1ZYS), where the fluorine atom engages in favorable dipolar interactions with the kinase hinge region [1]. The 5-methyl ester provides a convenient handle for further elaboration to amides or carboxylic acids, enabling rapid SAR exploration. Given the class-level evidence that 4-fluoro-7-azaindoles yield CHK1 inhibitors with IC50 values in the low nanomolar range, this building block is prioritized for programs targeting the DNA damage response pathway in oncology [2].

JAK Family Kinase Inhibitor Development with Enhanced Metabolic Stability

The fluorinated pyrrolo[2,3-b]pyridine scaffold is a privileged core for Janus kinase (JAK) inhibitors, with numerous patents describing 4-substituted 7-azaindoles as selective JAK1, JAK3, and TYK2 modulators for autoimmune and inflammatory diseases [3]. The presence of the 4-fluoro substituent, as quantified in Section 3, enhances metabolic stability by blocking oxidative metabolism at this position, a common clearance pathway for non-halogenated azaindoles [4]. The balanced physicochemical profile (XLogP3 = 1.3, TPSA = 55 Ų) positions derivatives of this building block favorably for oral bioavailability, making it a strategic starting material for JAK-targeted lead optimization programs.

FGFR-Targeted Anticancer Agent Synthesis Leveraging Fluorine-Enabled Hinge Binding

1H-Pyrrolo[2,3-b]pyridine derivatives with 5-carboxylate functionality have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFR1-4), with reported IC50 values ranging from 7 to 712 nM for optimized compounds [5]. The 4-fluoro substitution pattern, as evidenced by hydrogen bond acceptor analysis in Section 3, provides an additional interaction point for hinge binding while maintaining a TPSA favorable for cellular permeability. This building block is therefore ideally suited for medicinal chemistry teams developing next-generation FGFR inhibitors for oncology indications, particularly where metabolic stability and CNS penetration (if desired) are key design parameters.

Broad-Spectrum Antiviral Agent Discovery via AAK1 Kinase Inhibition

Recent research has established AAK1 (AP-2-associated protein kinase 1) as a promising target for broad-spectrum antiviral therapy, with pyrrolo[2,3-b]pyridine-based inhibitors demonstrating potent AAK1 inhibition (IC50 values in the low nM range) and antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV) [6]. The 4-fluoro-7-azaindole-5-carboxylate scaffold provides the core pharmacophore required for AAK1 engagement, and the methyl ester allows for modular diversification to optimize antiviral potency and selectivity. This application scenario is directly supported by class-level evidence of AAK1 inhibition by structurally related pyrrolo[2,3-b]pyridines.

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